5-Cyclohexylthiophene-2-carboxylic acid
CAS No.: 1157723-07-3
Cat. No.: VC4685717
Molecular Formula: C11H14O2S
Molecular Weight: 210.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157723-07-3 |
|---|---|
| Molecular Formula | C11H14O2S |
| Molecular Weight | 210.29 |
| IUPAC Name | 5-cyclohexylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) |
| Standard InChI Key | BLTOAMGPMKEQFC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(S2)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-cyclohexylthiophene-2-carboxylic acid comprises a planar thiophene ring fused with a non-planar cyclohexyl substituent, creating a hybrid aromatic-aliphatic system. The carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation. Key structural parameters include:
The cyclohexyl group enhances lipophilicity, which influences solubility and membrane permeability—a critical factor in drug design .
Physicochemical Properties
Experimental and predicted physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Cyclohexylthiophene-2-carboxylic Acid
The compound’s low solubility in aqueous media aligns with its lipophilic cyclohexyl group, while its carboxylic acid moiety allows for salt formation under basic conditions .
Synthesis Methodologies
Friedel-Crafts Acylation Approach
A common route for analogous thiophene derivatives involves Friedel-Crafts acylation. For 5-chlorothiophene-2-carboxylic acid, trichloroacetyl chloride reacts with 2-chlorothiophene in the presence of , followed by hydrolysis . Adapting this method for the cyclohexyl variant would require cyclohexanoyl chloride as the acylating agent.
Grignard Reagent Carbonylation
Another method employs Grignard reagents derived from halogenated thiophenes. For example, 5-bromo-2-chlorothiophene reacts with magnesium to form a Grignard intermediate, which is then treated with carbon dioxide to introduce the carboxylic acid group . Substituting bromine with a cyclohexyl group could yield the target compound.
Oxidation of Acetyl Derivatives
Oxidation of 5-cyclohexyl-2-acetylthiophene using oxidizing agents like sodium chlorite () in a buffered system () has been proposed for similar structures . This method avoids harsh conditions, preserving the cyclohexyl group’s integrity.
Applications in Pharmaceutical Research
Drug Intermediate
5-Cyclohexylthiophene-2-carboxylic acid serves as a precursor in synthesizing bioactive molecules. For instance, its amide derivatives exhibit binding affinity to enzymes involved in inflammation and cancer pathways . A recent study reported its use in preparing pyrrolidine-based inhibitors targeting kinase enzymes .
Material Science
The compound’s conjugated thiophene ring makes it a candidate for organic semiconductors. Its electronic properties, including a HOMO-LUMO gap of ~4.1 eV (calculated), suggest potential in photovoltaic applications .
Recent Advances and Future Directions
Recent studies highlight its role in synthesizing 1,3,4-oxadiazole derivatives, which show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) . Future research should explore structure-activity relationships (SAR) to optimize pharmacokinetic profiles. Additionally, computational modeling could predict novel derivatives with enhanced target selectivity.
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